Product packaging for Octoclothepin maleate(Cat. No.:CAS No. 4789-68-8)

Octoclothepin maleate

Cat. No.: B1246038
CAS No.: 4789-68-8
M. Wt: 461.0 g/mol
InChI Key: GWKBZIADWSOIQV-BTJKTKAUSA-N
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Description

Octoclothepin maleate, also known as this compound, is a useful research compound. Its molecular formula is C23H25ClN2O4S and its molecular weight is 461.0 g/mol. The purity is usually 95%.
The exact mass of the compound Clorotepine maleate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H25ClN2O4S B1246038 Octoclothepin maleate CAS No. 4789-68-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-but-2-enedioic acid;1-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H21ClN2S.C4H4O4/c1-21-8-10-22(11-9-21)17-12-14-4-2-3-5-18(14)23-19-7-6-15(20)13-16(17)19;5-3(6)1-2-4(7)8/h2-7,13,17H,8-12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GWKBZIADWSOIQV-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13448-22-1 (Parent), 110-16-7 (Parent)
Record name Clorotepine maleate
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DSSTOX Substance ID

DTXSID6045791
Record name Octoclothepine maleate
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Molecular Weight

461.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4789-68-8
Record name Octoclothepin maleate
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Record name Clorotepine maleate
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Record name Octoclothepine maleate
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Record name Octoclothepin maleate salt
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Record name CLOROTEPINE MALEATE
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Historical and Foundational Research Context of Clorotepine Maleate

Genesis and Early Chemical Research Development

The development of Clorotepine (B88231), also known as octoclothepin, is credited to the pharmaceutical company Spofa in the former Czechoslovakia. ncats.ioncats.iowikipedia.org It was first synthesized in 1965 as a derivative of perathiepin, another compound within the dibenzo[b,f]thiepin (B8686691) class of tricyclic compounds. ncats.ioncats.iowikipedia.orgncats.io The research was part of a broader effort in the 1960s to synthesize and evaluate novel tricyclic structures, a field that had been spurred on by the success of earlier phenothiazines and the antidepressant imipramine. psychotropical.comnih.govnih.gov

Initial chemical research focused on the synthesis and characterization of various derivatives of the dibenzo[b,f]thiepin nucleus. ontosight.aiontosight.ainih.govacs.org The work of researchers such as Protiva and Metysová was significant in elucidating the pharmacological properties of these new compounds. wikipedia.orgmedkoo.com Metysová and her colleagues, in their 1980 publication, provided a detailed account of the pharmacological properties of octoclothepin (Clorotepine), highlighting its potent central depressant action and anti-apomorphine activities in animal models, which were indicative of its neuroleptic potential. medkoo.commedchemexpress.combiorxiv.org Clorotepine was subsequently marketed in the Czech Republic around 1971 for the management of schizophrenic psychosis. ncats.ioncats.iowikipedia.org

Evolution of Research Interests within Tricyclic Neuroleptics

The research landscape for tricyclic neuroleptics underwent a significant evolution from the 1960s onwards. The initial focus, following the discovery of chlorpromazine, was on synthesizing compounds with potent dopamine (B1211576) receptor blocking activity. nih.govnih.gov However, the introduction of the first-generation antipsychotics was also marked by the prevalence of significant extrapyramidal side effects. nih.gov This led to a shift in research interest towards identifying compounds with a more "atypical" profile, characterized by a reduced propensity for such side effects. nih.govnih.govwikipedia.org

This search for atypicality drove the investigation into the structure-activity relationships of tricyclic compounds, including the dibenzo[b,f]thiepin series to which Clorotepine belongs. ontosight.ainih.gov Researchers began to explore how modifications to the tricyclic structure influenced receptor binding and pharmacological activity. ontosight.ai A pivotal development in this era was the growing appreciation for the role of serotonin (B10506) receptors, particularly the 5-HT2A receptor, in the action of atypical antipsychotics. nih.govresearchgate.netmdpi.com The hypothesis emerged that a combined antagonism of dopamine D2 and serotonin 5-HT2A receptors could lead to antipsychotic efficacy with a lower risk of motor side effects. researchgate.netnih.gov

Clorotepine, with its broad receptor binding profile that includes potent antagonism at both dopamine and various serotonin receptors, was a subject of this evolving research interest. ncats.ioncats.iowikipedia.org Its properties were studied in the context of this dual-antagonism theory, contributing to the broader understanding of how tricyclic neuroleptics exert their effects. medchemexpress.commedkoo.com

Theoretical Frameworks Informing Clorotepine Maleate (B1232345) Research

The research on Clorotepine maleate was primarily informed by two major theoretical frameworks in psychopharmacology: the dopamine hypothesis of psychosis and the emerging understanding of the role of serotonin.

The dopamine hypothesis , first proposed in the 1960s, posited that an overactivity of dopaminergic pathways in the brain was a key factor in the pathophysiology of schizophrenia. mdpi.comfrontiersin.orgmdpi.comwjgnet.com This theory provided a clear rationale for the development of dopamine receptor antagonists as antipsychotic drugs. mdpi.comcambridge.org Clorotepine's potent antagonism of dopamine D1, D2, D3, and D4 receptors placed it firmly within this research paradigm. ncats.ioncats.iowikipedia.org Its high affinity for the D2 receptor, in particular, was a key focus of early pharmacological studies. medchemexpress.commedkoo.commusechem.com

The growing body of evidence for the involvement of serotonin receptors in psychosis and the mechanism of action of atypical antipsychotics provided a second crucial theoretical framework. nih.govmdpi.com The observation that drugs like clozapine, which had a lower affinity for D2 receptors but a high affinity for serotonin receptors, were effective antipsychotics with a favorable side effect profile challenged a purely dopamine-centric view. nih.govwjgnet.com Research on Clorotepine, which also demonstrated high affinity for multiple serotonin receptors (including 5-HT2A, 5-HT2C, 5-HT6, and 5-HT7), was therefore also guided by the theory that interaction with the serotonergic system was a critical component of its neuroleptic activity. ncats.ioncats.iowikipedia.org

A specific application of this theoretical understanding was the use of Clorotepine in computational chemistry and molecular modeling. Due to its very potent activity at the D2 receptor, Clorotepine, along with the compound tefludazine, was utilized as a template for the development of a three-dimensional (3D) pharmacophore model for D2 receptor antagonists. wikipedia.org This demonstrates how the empirical data from Clorotepine's receptor binding profile was integrated into theoretical models to guide future drug design.

Research Data on Clorotepine Maleate

Table 1: Receptor Binding Profile of Clorotepine

This table summarizes the known receptor binding affinities of Clorotepine, highlighting its broad-spectrum activity.

Receptor FamilySpecific ReceptorsActivity
DopamineD1, D2, D3, D4Antagonist
Serotonin5-HT2A, 5-HT2B, 5-HT2C, 5-HT6, 5-HT7Antagonist
Adrenergicα1A, α1B, α1DAntagonist
Histamine (B1213489)H1Antagonist
TransporterNorepinephrine (B1679862) Transporter (NET)Inhibitor

Data sourced from multiple pharmacological studies. ncats.ioncats.iowikipedia.org

Table 2: List of Chemical Compounds Mentioned

Synthetic Methodologies and Chemical Modifications for Research Applications

Advanced Synthetic Routes of Clorotepine (B88231) Maleate (B1232345) and Related Analogs

The synthesis of the clorotepine core, a 10,11-dihydrodibenzo[b,f]thiepine (B374131) system, is a multi-step process that allows for the introduction of various substituents, enabling the creation of diverse analogs. The general synthetic strategy often involves the construction of the central seven-membered thiepine (B12651377) ring through intramolecular cyclization reactions.

A common approach begins with the synthesis of a diaryl sulfide (B99878) precursor. This can be achieved through the reaction of a substituted thiophenol with a substituted 2-halobenzoic acid derivative. The resulting 2-(phenylthio)benzoic acid is then cyclized to form the dibenzo[b,f]thiepin-10(11H)-one scaffold. This intramolecular Friedel-Crafts type reaction is typically promoted by strong acids such as polyphosphoric acid or methanesulfonic acid. The ketone at the 10-position serves as a key intermediate for further modifications.

Advanced methodologies focus on improving the efficiency and versatility of this process. For instance, palladium-catalyzed cross-coupling reactions can be employed to form the diaryl sulfide bond under milder conditions. To obtain the 10,11-dihydrodibenzo[b,f]thiepine skeleton of clorotepine, the ketone at the 10-position is typically reduced to a hydroxyl group, commonly using sodium borohydride, followed by dehydration or reductive removal of the hydroxyl group to yield the dihydrothiepine ring.

The final step in the synthesis of clorotepine involves the introduction of the N-methylpiperazine side chain at the 10-position. This is typically accomplished by first halogenating the 10-position of the dibenzo[b,f]thiepine ring system, followed by a nucleophilic substitution reaction with N-methylpiperazine. A variety of related analogs can be synthesized by using different piperazine (B1678402) or piperidine (B6355638) derivatives in this final step.

For example, the synthesis of various 8-substituted octoclothepin analogues has been achieved through a convergent approach where the key intermediate is a boronic ester derivative, 1-methyl-4-(8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine. This intermediate can then be coupled with a range of aryl and heteroaryl halides under palladium catalysis to generate a library of diverse analogs for pharmacological testing. nih.gov

Stereoselective Synthesis and Chiral Resolution for Pharmacological Probes

Clorotepine possesses a stereocenter at the C10 position of the dibenzo[b,f]thiepine ring, meaning it exists as a pair of enantiomers, (R)-clorotepine and (S)-clorotepine. These enantiomers can exhibit significantly different pharmacological properties, making their separation and individual study essential for understanding their interaction with biological targets. The preparation of enantiomerically pure forms for use as pharmacological probes can be achieved through two main strategies: stereoselective synthesis or resolution of the racemic mixture.

Chiral Resolution: The most documented method for obtaining the individual enantiomers of clorotepine (octoclothepin) is through classical resolution. This involves reacting the racemic base with a chiral acid to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. A key study successfully resolved racemic octoclothepin using diastereomeric tartaric acid salts. nih.gov The separated salts are then treated with a base to liberate the individual (R) and (S) enantiomers. nih.gov The optical purity of the resolved enantiomers can be confirmed using techniques like proton NMR with chiral shift reagents. nih.gov

Stereoselective Synthesis: Asymmetric synthesis aims to produce a single enantiomer directly, avoiding the need for resolution. While specific literature on the asymmetric synthesis of clorotepine itself is limited, general strategies for asymmetric synthesis of related bridged biaryl compounds have been developed. One such approach involves a copper-catalyzed asymmetric intramolecular reductive cyclization of 2′-vinyl-biaryl-2-imines, which has been used to create 7-membered bridged biarylamines with high enantioselectivity. rsc.org Adapting such catalytic methods to the dibenzothiepine core could provide a direct route to enantiomerically enriched clorotepine or its key precursors. These methods often rely on chiral ligands complexed to a metal catalyst to control the stereochemical outcome of the ring-forming reaction.

MethodDescriptionApplication to Clorotepine
Chiral Resolution Separation of a racemic mixture into its constituent enantiomers.Racemic clorotepine (octoclothepin) has been successfully resolved via the formation of diastereomeric salts with tartaric acid, followed by fractional crystallization. nih.gov
Stereoselective Synthesis A chemical reaction that preferentially results in one stereoisomer over others.While not specifically detailed for clorotepine, methods like catalytic asymmetric cyclization could be adapted to produce a single enantiomer of a key intermediate. rsc.org
Chiral Chromatography Separation of enantiomers using a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC).This is a common analytical and preparative technique for separating enantiomers of many pharmaceuticals and could be applied to clorotepine.

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies involve systematically modifying the chemical structure of a lead compound and evaluating the resulting changes in biological activity. These studies are fundamental to understanding how a molecule interacts with its target and for designing new analogs with improved potency, selectivity, or pharmacokinetic properties. For clorotepine, derivatization strategies have focused on modifications at the piperazine ring and the tricyclic dibenzothiepine core.

A key area for modification is the substituent on the aromatic ring of the dibenzothiepine nucleus. The chlorine atom at the 8-position is a critical feature. A comprehensive study explored replacing this "neuroleptic substituent" with a variety of other groups to create novel analogs. nih.gov In this work, aryl, heteroaryl, amine, and amide substituents were introduced at the 8-position. nih.gov The synthesis utilized a palladium-catalyzed Suzuki coupling, which is a powerful and versatile method for creating carbon-carbon bonds, allowing for the connection of diverse fragments to the core scaffold. nih.gov

The results of these modifications provided significant insight into the SAR at various receptors. For example, the study aimed to develop selective α1-adrenoceptor antagonists. nih.gov The findings showed that the nature of the substituent at the 8-position profoundly influences both affinity and selectivity. The most selective compound identified was (S)-N-((11-(4-methylpiperazin-1-yl)-10,11-dihydrodibenzo[b,f]thiepin-2-yl)methyl)isobutyramide, which displayed subnanomolar affinity for α1-adrenoceptors and significant selectivity over D2, 5-HT2C, and H1 receptors. nih.gov

The stereochemistry at the C10 position is another crucial element of clorotepine's SAR. As noted previously, the pharmacological profiles of the (R) and (S) enantiomers are distinct. The (S)-enantiomer exhibits a "classical" neuroleptic profile with potent D2 antagonism, whereas the (R)-enantiomer has a more "atypical" profile with significant, but less potent, D2 activity. nih.gov This highlights that the three-dimensional arrangement of the molecule is critical for its interaction with the dopamine (B1211576) D2 receptor. In fact, the high potency of clorotepine at the D2 receptor led to its use as a foundational structure for developing three-dimensional pharmacophore models for D2 antagonists. wikipedia.org

The table below summarizes key SAR findings based on derivatization and stereochemical studies of the clorotepine/octoclothepin scaffold.

Modification SiteStructural ChangeImpact on Pharmacological ActivityReference
C8-Position Replacement of Chlorine with various aryl, heteroaryl, and amide groupsSignificantly alters receptor affinity and selectivity. Allowed for the development of highly potent and selective α1-adrenoceptor antagonists. nih.gov
C10-Position (Stereocenter) Separation of (R) and (S) enantiomers(S)-enantiomer is a more potent D2 antagonist and is solely responsible for norepinephrine (B1679862) reuptake inhibition. (R)-enantiomer has a more "atypical" profile. nih.gov
Piperazine Moiety Variation of the substituent on the distal nitrogen(Not detailed in provided search results, but a common site for modification in related antipsychotics to alter potency and pharmacokinetics)

These studies demonstrate that the dibenzothiepine scaffold of clorotepine can be systematically modified using modern synthetic techniques to probe its biological targets and to generate novel compounds with tailored pharmacological profiles for research applications.

Molecular and Cellular Pharmacological Research of Clorotepine Maleate

Ligand-Receptor Interaction Profiling

Clorotepine (B88231) exhibits a broad receptor binding profile, demonstrating high affinity for several key receptors involved in neurotransmission. ncats.iowikipedia.org Its interactions are not limited to a single receptor family but span across dopamine (B1211576), serotonin (B10506), adrenergic, and histamine (B1213489) systems.

Dopamine Receptor Subtype Binding Kinetics and Affinities

Clorotepine demonstrates a high affinity for multiple dopamine receptor subtypes, including D₁, D₂, D₃, and D₄ receptors. ncats.iowikipedia.org This broad-spectrum dopamine receptor antagonism is a cornerstone of its pharmacological profile. The potent activity at the D₂ receptor, in particular, has been a key characteristic, leading to its use as a reference compound in the development of three-dimensional pharmacophore models for D₂ receptor antagonists. wikipedia.org While specific kinetic data such as association and dissociation rates are not extensively detailed in the provided information, its high affinity suggests a strong and relatively stable binding to these receptors. The binding affinities of clorotepine for dopamine receptor subtypes are summarized in the table below.

Receptor SubtypeBinding Affinity (Kᵢ)Reference
Dopamine D₁High Affinity ncats.iowikipedia.org
Dopamine D₂High Affinity ncats.iowikipedia.org
Dopamine D₃High Affinity ncats.iowikipedia.org
Dopamine D₄High Affinity ncats.iowikipedia.org

Serotonin Receptor Subtype Binding Kinetics and Affinities

Clorotepine also displays high affinity for a range of serotonin (5-HT) receptor subtypes, including 5-HT₂ₐ, 5-HT₂ₑ, 5-HT₂C, 5-HT₆, and 5-HT₇ receptors. ncats.iowikipedia.org Its antagonist activity at these receptors, particularly the 5-HT₂ₐ receptor, is a feature shared with many atypical antipsychotic drugs and is thought to contribute to a more favorable side effect profile compared to typical antipsychotics that primarily act on dopamine receptors. researchgate.netresearchgate.net The affinity for 5-HT₆ and 5-HT₇ receptors is also noteworthy, with studies indicating that several antipsychotic agents possess high affinities for these sites. researchgate.netunc.edu

Receptor SubtypeBinding Affinity (Kᵢ)Reference
Serotonin 5-HT₂ₐHigh Affinity ncats.iowikipedia.org
Serotonin 5-HT₂ₑHigh Affinity ncats.iowikipedia.org
Serotonin 5-HT₂CHigh Affinity ncats.iowikipedia.org
Serotonin 5-HT₆< 15 nM ncats.iowikipedia.orgresearchgate.net
Serotonin 5-HT₇< 15 nM ncats.iowikipedia.orgresearchgate.net
Receptor SubtypeFunctional ActivityReference
α₁ₐ-AdrenergicAntagonist ncats.iowikipedia.org
α₁ₑ-AdrenergicAntagonist ncats.iowikipedia.org
α₁D-AdrenergicAntagonist ncats.iowikipedia.org

Histamine Receptor Binding Characteristics

Clorotepine exhibits high affinity for the histamine H₁ receptor, where it acts as an antagonist. ncats.iowikipedia.org This property is shared with many tricyclic compounds and is responsible for sedative effects. researchgate.net Histamine H₁ receptor antagonism is a significant component of the pharmacological profile of many first-generation antipsychotics and some atypical antipsychotics. drugbank.com

Receptor SubtypeBinding AffinityFunctional ActivityReference
Histamine H₁High AffinityAntagonist ncats.iowikipedia.org

Norepinephrine (B1679862) Transporter Interaction Studies

In addition to its receptor-blocking activities, clorotepine also inhibits the norepinephrine transporter (NET). ncats.iowikipedia.org This action leads to a blockage of norepinephrine reuptake from the synaptic cleft, thereby increasing the concentration and duration of action of norepinephrine in the synapse. nih.govpharmacologyeducation.org This mechanism is shared with some antidepressant medications. drugbank.com

TransporterInteractionReference
Norepinephrine Transporter (NET)Inhibition/Blockade ncats.iowikipedia.org

Receptor Functional Assay Paradigms (In Vitro)

In vitro functional assays have confirmed that clorotepine acts as an antagonist or inverse agonist at most of the receptors for which it has a high affinity. ncats.iowikipedia.org For instance, at dopamine D₂ receptors, it functions as an antagonist, a key action for its antipsychotic properties. medchemexpress.com Similarly, its antagonism at serotonin 5-HT₂ₐ receptors has been established. medchemexpress.com Functional assays investigating its effect on second messenger systems, such as adenylyl cyclase activity for G-protein coupled receptors, have been instrumental in characterizing its antagonist properties. For example, activation of D₂ dopamine receptors typically inhibits adenylyl cyclase; an antagonist like clorotepine would block this inhibition. nih.gov Likewise, the 5-HT₇ receptor is positively linked to adenylyl cyclase, and clorotepine's antagonism would inhibit this signaling pathway. researchgate.net

G Protein-Coupled Receptor (GPCR) Activation and Signaling Modulation

Clorotepine maleate (B1232345) is characterized by its high affinity for a broad range of G protein-coupled receptors (GPCRs), where it predominantly acts as an antagonist or inverse agonist. drugbank.comwikipedia.org This antagonistic activity is central to its mechanism of action. GPCRs are integral membrane proteins that transduce extracellular signals into intracellular responses through the activation of heterotrimeric G proteins. novusbio.comijbs.com The binding of a ligand, such as a neurotransmitter, typically triggers a conformational change in the receptor, leading to G protein activation and the subsequent modulation of downstream effector proteins. nih.gov

Clorotepine's binding profile includes potent antagonism at dopamine (D₁, D₂, D₃, D₄), serotonin (5-HT₂ₐ, 5-HT₂ₑ, 5-HT₂₋, 5-HT₆, 5-HT₇), α-adrenergic (α₁ₐ, α₁ₑ, α₁₋), and histamine (H₁) receptors. drugbank.comwikipedia.org By blocking the natural ligands, such as dopamine and serotonin, from binding to these receptors, Clorotepine maleate effectively dampens the signaling cascades that are often hyperactive in psychotic states. The interaction of antipsychotic drugs with these receptors initiates a cascade of intracellular events that ultimately mediate their therapeutic effects. psychopharmacologyinstitute.com

The table below summarizes the binding affinities of Clorotepine for various GPCRs, highlighting its potent and broad-spectrum antagonistic activity.

Receptor SubtypeBinding Affinity (Ki, nM)Functional Activity
Dopamine D₂HighAntagonist
Dopamine D₄HighAntagonist
Serotonin 5-HT₂ₐ0.57Antagonist
Serotonin 5-HT₂₋HighAntagonist
Serotonin 5-HT₆HighAntagonist
Serotonin 5-HT₇HighAntagonist
α₁-Adrenergic0.18Antagonist
Histamine H₁HighAntagonist

This table is a representation of data from multiple sources and may not be exhaustive. Binding affinities are generally categorized as high, intermediate, or low based on reported Ki values. wikipedia.org

Adenylate Cyclase Activity Modulation

A key downstream effector of many GPCRs is adenylate cyclase, an enzyme responsible for the synthesis of the second messenger cyclic AMP (cAMP). nih.govsmw.ch The modulation of adenylate cyclase activity is a critical aspect of the pharmacological action of many neuroleptic drugs. sciencemadness.org Clorotepine maleate, through its antagonism of specific GPCRs, can significantly influence intracellular cAMP levels.

Receptor TargetG-Protein CouplingEffect on Adenylate CyclaseImplied Effect of Clorotepine (Antagonist)
Serotonin 5-HT₇GₛStimulationInhibition
Dopamine D₂Gᵢ/ₒInhibitionDisinhibition (Increase in cAMP)
Dopamine D₁Gₛ/ₒₗfStimulationInhibition

This table illustrates the potential modulatory effects of Clorotepine on adenylate cyclase activity based on its known receptor antagonism.

Intracellular Calcium Flux Measurements

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that governs a multitude of cellular processes, and its levels are tightly regulated. nih.gov GPCRs play a significant role in modulating intracellular calcium concentrations. The activation of certain GPCRs, such as the α₁-adrenergic receptors, leads to the activation of phospholipase C, which in turn generates inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. drugbank.com

Given Clorotepine maleate's potent antagonism at α₁-adrenergic receptors, it is expected to inhibit the calcium flux initiated by endogenous agonists like norepinephrine. drugbank.com Furthermore, dopamine receptors have also been implicated in the modulation of intracellular calcium levels. nih.gov Although direct experimental data specifically measuring Clorotepine-induced changes in calcium flux are not extensively available, its known receptor profile strongly suggests an ability to attenuate agonist-induced increases in intracellular calcium. The measurement of intracellular calcium flux is a common method to assess the functional activity of GPCRs and their ligands. whiterose.ac.uk

Downstream Signaling Pathway Elucidation

The pharmacological effects of Clorotepine maleate extend beyond the initial receptor interaction and adenylate cyclase modulation to influence complex downstream signaling pathways that regulate gene expression, neuronal plasticity, and cell survival.

Mitogen-Activated Protein Kinase (MAPK) Pathway Investigations

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in a wide array of cellular functions, including proliferation, differentiation, and apoptosis. nih.gov Antipsychotic drugs have been shown to modulate the MAPK pathway, although the effects can vary between different agents. nih.govnih.gov For instance, some atypical antipsychotics have been found to stimulate the phosphorylation of MAPK. nih.gov

The receptors targeted by Clorotepine, particularly serotonin receptors, are known to be coupled to the MAPK pathway. researchgate.netresearchgate.net For example, 5-HT₇ receptors can activate the ERK (extracellular signal-regulated kinase) subfamily of MAPKs. researchgate.net As an antagonist at these receptors, Clorotepine would be expected to block this activation. Conversely, antagonism at other receptors might indirectly lead to MAPK pathway modulation. While direct studies on Clorotepine's specific effects on MAPK phosphorylation are limited, its interaction with MAPK-coupled receptors suggests a significant influence on this pathway.

Cyclin-Dependent Kinase 5 (Cdk5) Activity Modulation

Cyclin-dependent kinase 5 (Cdk5) is a unique member of the Cdk family, predominantly active in post-mitotic neurons and playing a critical role in neuronal development, migration, and synaptic plasticity. nih.govsemanticscholar.org The activity of Cdk5 is regulated by its association with activators like p35. promega.jp

Emerging research indicates a link between serotonin receptor signaling and Cdk5 activity. Specifically, serotonin signaling can modulate Cdk5 function. researchgate.net Given that Clorotepine is a potent antagonist at multiple serotonin receptors, it is plausible that it modulates Cdk5 activity. drugbank.comwikipedia.org For example, signaling through the 5-HT₇ receptor has been shown to involve Cdk5. researchgate.net By blocking this receptor, Clorotepine could interfere with the normal regulation of Cdk5, thereby impacting neuronal processes controlled by this kinase. Cdk5 itself has been shown to modulate dopamine signaling, highlighting the intricate feedback loops within these pathways. whiterose.ac.uknih.gov

Upstream ReceptorEffect on Cdk5 Activity (Agonist-induced)Implied Effect of Clorotepine (Antagonist)
Serotonin 5-HT₇ModulationInhibition of modulation

This table provides a hypothetical framework for Clorotepine's influence on Cdk5 activity based on its receptor antagonism.

mTOR Signaling Pathway Modulation

The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and survival. The mTOR signaling pathway integrates signals from various upstream pathways, including those activated by GPCRs. nih.govnih.gov

Recent studies have implicated the mTOR pathway in the mechanism of action of some antipsychotic drugs. nih.gov For example, activation of the 5-HT₂ₐ receptor has been linked to the activation of the mTOR pathway. google.com As a potent 5-HT₂ₐ antagonist, Clorotepine would be expected to inhibit this agonist-induced mTOR activation. wikipedia.org The modulation of the mTOR pathway by antipsychotics is an area of active research, with potential implications for both the therapeutic effects and the side effects of these drugs. nih.gov

Preclinical Pharmacodynamic and Pharmacokinetic Research in Animal Models

Neurochemical Modulatory Effects (In Vivo)

Comprehensive in vivo data from neurotransmitter release and turnover studies specifically investigating clorotepine (B88231) maleate (B1232345) are limited in the public domain. The mechanism of action for many antipsychotic agents involves modulation of neurotransmitter systems, but specific quantitative data on the release and turnover rates of dopamine (B1211576), serotonin (B10506), or other key neurotransmitters following clorotepine maleate administration in animal models could not be identified in the available literature.

Behavioral Phenotyping in Rodent Research Models

The effects of clorotepine maleate on spontaneous locomotor activity in rodent models have not been extensively detailed in accessible preclinical studies. While locomotor activity is a standard behavioral assessment for antipsychotic compounds, specific findings, including dose-response relationships and comparative analyses for clorotepine maleate, are not well-documented in the reviewed sources.

Information regarding the cataleptic potential of clorotepine maleate in rodent models is not prominently featured in the available scientific literature. Catalepsy is a common paradigm used to assess the extrapyramidal side effect liability of antipsychotic drugs. However, specific studies detailing the dose-dependent induction of catalepsy by clorotepine maleate or its effects on motor control in established research paradigms could not be located for this review.

Studies specifically examining the antagonistic effects of clorotepine maleate on apomorphine-induced behaviors, such as stereotypy or climbing, in rodent models are not widely available. Apomorphine, a dopamine receptor agonist, is frequently used to induce specific behaviors that can be antagonized by antipsychotic medications, providing a measure of their dopamine receptor blocking activity. However, detailed research findings outlining the potency and efficacy of clorotepine maleate in this paradigm were not found in the reviewed literature.

Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization

The preclinical assessment of a drug candidate's ADME properties is fundamental to understanding its therapeutic potential and safety profile. For clotepine maleate, also known as octoclothepin, preclinical research in animal models has provided foundational insights into its metabolic fate. However, comprehensive data on its tissue distribution and brain penetration remain limited in publicly accessible scientific literature.

Early investigations into the biotransformation of clotepine in animal models, particularly in rats, have successfully identified several key metabolites. Analysis of urine from rats administered clotepine revealed the presence of the parent drug along with three primary metabolites. These metabolites were identified through chromatographic, spectrophotometric, and polarographic analysis.

The identified metabolites of clotepine in rat urine are:

Noroctoclothepin: This metabolite results from the demethylation of the piperazine (B1678402) ring of clotepine.

Noroctoclothepin S-oxide: This metabolite undergoes both N-demethylation and oxidation at the sulfur atom of the thiepin ring.

Octoclothepin S-oxide: This metabolite is formed through the oxidation of the sulfur atom in the thiepin ring of the parent clotepine molecule.

In addition to these phase I metabolites, the presence of glucuronides was also confirmed in the urine of rats treated with clotepine, indicating that the drug and its initial metabolites can undergo phase II conjugation reactions to facilitate their excretion.

Table 1: Identified Metabolites of Clotepine in Rat Urine

Metabolite NameMetabolic Reaction(s)
NoroctoclothepinN-demethylation
Noroctoclothepin S-oxideN-demethylation, S-oxidation
Octoclothepin S-oxideS-oxidation
GlucuronidesGlucuronidation (Phase II)

This table summarizes the key metabolites of clotepine that have been identified in the urine of rats during preclinical studies.

A thorough review of available scientific literature indicates a notable lack of specific studies detailing the tissue distribution and brain penetration of clotepine maleate in animal models. While extensive research exists for structurally related compounds like clozapine, which demonstrates significant brain uptake, direct and quantitative data on clotepine's distribution across various tissues and its ability to cross the blood-brain barrier are not readily found in published research.

Future preclinical studies, potentially utilizing techniques such as autoradiography with radiolabeled clotepine or quantitative mass spectrometry imaging, would be necessary to elucidate the specific distribution profile of clotepine in different organs and, crucially, to determine its concentration and persistence within the central nervous system. This information is vital for correlating pharmacokinetic properties with pharmacodynamic effects.

Based on the identified metabolites in rats, the primary metabolic pathways for clotepine in this preclinical species can be elucidated. The biotransformation of clotepine appears to proceed through two main types of phase I reactions, followed by phase II conjugation.

The key metabolic pathways are:

N-demethylation: The removal of the methyl group from the piperazine side chain is a significant metabolic route, leading to the formation of noroctoclothepin. This reaction is commonly catalyzed by cytochrome P450 (CYP) enzymes.

S-oxidation: The sulfur atom within the dibenzothiepin ring system is susceptible to oxidation, resulting in the formation of the S-oxide metabolite. This is also a common metabolic transformation for sulfur-containing heterocyclic compounds.

Combined N-demethylation and S-oxidation: The presence of noroctoclothepin S-oxide indicates that clotepine can undergo both of these phase I reactions.

Glucuronidation: The detection of glucuronides signifies that clotepine and its phase I metabolites can be conjugated with glucuronic acid. This phase II reaction increases the water solubility of the compounds, thereby facilitating their renal excretion.

These findings in rats provide a foundational understanding of how clotepine is processed in a mammalian system. However, it is important to note that species differences in drug metabolism are common, and further studies in other preclinical species would be beneficial for a more comprehensive metabolic profile.

Computational and Structure Activity Relationship Sar Studies

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational techniques used to predict the binding orientation and affinity of a ligand to a target protein. frontiersin.org In the context of clorotepine (B88231), these methods have been instrumental in elucidating its interactions with various receptors, particularly dopamine (B1211576) and serotonin (B10506) receptors. wikipedia.org

Due to its potent activity at the dopamine D2 receptor, clorotepine, along with tefludazine, was used as a foundational model for developing a three-dimensional (3D) pharmacophore for D2 receptor antagonists. wikipedia.org Pharmacophore modeling identifies the essential steric and electronic features required for a molecule to interact with a specific target. This model serves as a virtual template for designing new molecules with potentially similar or improved activity.

Molecular docking studies involve placing a 3D model of a ligand, such as clorotepine, into the binding site of a target receptor. frontiersin.org The process calculates the binding energy, which is an estimate of the affinity between the ligand and the receptor. For instance, docking simulations can predict how clorotepine fits into the binding pockets of dopamine (D1, D2, D3, D4) and serotonin (5-HT2A, 5-HT2C, 5-HT6, 5-HT7) receptors, for which it has a high affinity. wikipedia.org These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.

The insights gained from molecular modeling and docking are not limited to understanding existing drugs but also play a crucial role in drug repurposing. nih.gov By simulating the interaction of known drugs with different targets, researchers can identify potential new therapeutic uses. nih.gov

Table 1: Key Receptor Interactions of Clorotepine

Receptor FamilySpecific Receptors with High Affinity for Clorotepine
DopamineD1, D2, D3, D4
Serotonin5-HT2A, 5-HT2B, 5-HT2C, 5-HT6, 5-HT7
Adrenergicα1A, α1B, α1D
Histamine (B1213489)H1
Data sourced from multiple studies. wikipedia.org

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that correlates the chemical structure of compounds with their biological activity in a quantitative manner. nih.govresearchgate.net This approach is predicated on the principle that the biological activity of a chemical is a function of its molecular structure. excli.de QSAR models are mathematical equations that relate variations in the physicochemical properties of a series of molecules to their observed biological activities. youtube.com

In the study of clorotepine and its analogs, QSAR analyses are employed to understand how specific structural modifications influence their affinity for various receptors. The process involves several key steps:

Data Set Preparation: A series of clorotepine analogs with known biological activities (e.g., binding affinities for dopamine or serotonin receptors) is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each analog. These descriptors quantify various aspects of the molecular structure, including electronic properties (e.g., charge distribution), hydrophobicity (e.g., LogP), steric properties (e.g., molecular size and shape), and topological features. excli.de

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that links the molecular descriptors to the biological activity. excli.de

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability.

For instance, a QSAR study on a series of tricyclic antipsychotics, including compounds structurally related to clorotepine, might reveal that the presence of an electron-withdrawing group at a specific position on the tricyclic ring system is positively correlated with D2 receptor affinity. Such a finding provides a clear, quantitative guideline for designing more potent D2 antagonists.

Table 2: Common Molecular Descriptors in QSAR Studies

Descriptor TypeExamplesProperty Represented
ElectronicDipole moment, Partial chargesDistribution of electrons in the molecule
HydrophobicLogP (octanol/water partition coefficient)Lipophilicity of the molecule. youtube.com
StericMolecular weight, Molar refractivitySize and shape of the molecule
TopologicalConnectivity indices, Wiener indexAtomic arrangement and branching
Information compiled from general QSAR principles. excli.denih.gov

De Novo Design Methodologies Influenced by Clorotepine Maleate (B1232345) Scaffolds

De novo design refers to the computational creation of novel molecular structures with desired biological activities, often starting from a basic scaffold or without a pre-existing template. frontiersin.org The tricyclic thiepin scaffold of clorotepine serves as a "privileged scaffold" – a molecular framework that is known to bind to multiple biological targets. mdpi.com This makes it an excellent starting point for de novo design methodologies. mdpi.com

Generative algorithms, particularly those based on deep learning and recurrent neural networks (RNNs), are increasingly used in de novo design. frontiersin.org These algorithms can be trained on large datasets of known active molecules, including those with scaffolds similar to clorotepine, to learn the underlying rules of chemical structure and activity. nih.gov The trained model can then generate novel molecules that are predicted to be active against a specific target.

One common approach is scaffold-based generation, where the clorotepine scaffold is used as a fixed core, and the algorithm suggests various side chains and functional groups to be attached. nih.gov This "scaffold decoration" approach allows for the systematic exploration of the chemical space around the core structure to optimize interactions with the target receptor. frontiersin.org

Another technique is "scaffold hopping," where the algorithm designs new core structures that mimic the essential pharmacophoric features of the clorotepine scaffold but have a different chemical backbone. frontiersin.org This can lead to the discovery of novel chemical classes with improved properties, such as better selectivity or reduced off-target effects.

Analog Design and Synthesis for Mechanistic Probes

The design and synthesis of analogs of clorotepine are crucial for probing the molecular mechanisms of its action and for validating computational models. These analogs are systematically modified versions of the parent molecule, where specific atoms or functional groups are altered.

By synthesizing a series of analogs and testing their biological activity, researchers can establish a detailed Structure-Activity Relationship (SAR). For example, modifying the substituent on the piperazine (B1678402) ring of clorotepine and observing the effect on dopamine versus serotonin receptor affinity can provide valuable information about the binding pockets of these receptors.

These analogs also serve as mechanistic probes. For instance, attaching a photo-affinity label to the clorotepine structure allows for the covalent labeling of its binding site on a receptor, which can then be identified and characterized. Similarly, fluorescently labeled analogs can be used to visualize the localization of the drug within cells and tissues.

The synthesis of these analogs often involves multi-step chemical reactions. For example, the synthesis of N-benzylphenethylamine derivatives, a scaffold found in some serotonin receptor agonists, can be achieved through reductive amination of appropriate phenethylamine (B48288) and benzaldehyde (B42025) building blocks. researchgate.net Similar synthetic strategies can be adapted for the modification of the clorotepine structure.

The data generated from the biological testing of these analogs provides crucial feedback for refining computational models like QSAR and pharmacophores, creating a synergistic cycle of design, synthesis, and testing that drives the drug discovery process forward.

Advanced Research Methodologies and Applications of Clorotepine Maleate

Clorotepine (B88231) Maleate (B1232345) as a Pharmacological Probe for Receptor Subtype Characterization

Clorotepine maleate's utility as a pharmacological probe stems from its high affinity for a wide array of receptor subtypes. It is known to bind with high affinity to dopamine (B1211576) D1, D2, D3, and D4 receptors, as well as serotonin (B10506) 5-HT2A, 5-HT2B, 5-HT2C, 5-HT6, and 5-HT7 receptors. wikipedia.orgncats.io Additionally, it demonstrates affinity for α1A-, α1B-, and α1D-adrenergic receptors and histamine (B1213489) H1 receptors. wikipedia.orgncats.io At most of these sites, it functions as an antagonist or inverse agonist. ncats.io This broad but well-characterized binding profile allows researchers to investigate the physiological and pathological roles of these receptor systems.

The potent activity of clorotepine at the D2 receptor, in particular, has been foundational in the development of three-dimensional (3D) pharmacophores for D2 receptor antagonists. wikipedia.org By studying the structural and chemical properties of clorotepine and its interaction with the D2 receptor, researchers can create computational models that predict the binding of other potential drug candidates. This is crucial for the rational design of novel antipsychotic drugs with improved efficacy and side-effect profiles.

The ability to label clorotepine isotopically allows for its use in equilibrium binding studies to detect and characterize receptor macromolecules in crude biological mixtures and homogenates. nih.gov This methodology is fundamental in the initial stages of receptor research, enabling the quantification and localization of specific receptor subtypes within different brain regions.

Table 1: Receptor Binding Profile of Clorotepine

Receptor FamilySubtypeAffinity (Ki or IC50)Functional ActivityReference
DopamineD12.2 nM (IC50)Antagonist ncats.io
D22.4 nM (IC50)Antagonist ncats.io
D3High AffinityAntagonist/Inverse Agonist wikipedia.orgncats.io
D4High AffinityAntagonist/Inverse Agonist wikipedia.orgncats.io
Serotonin5-HT2AHigh AffinityAntagonist/Inverse Agonist wikipedia.orgncats.io
5-HT2BHigh AffinityAntagonist/Inverse Agonist wikipedia.orgncats.io
5-HT2CHigh AffinityAntagonist/Inverse Agonist wikipedia.orgncats.io
5-HT6High AffinityAntagonist/Inverse Agonist wikipedia.orgncats.io
5-HT7High AffinityAntagonist/Inverse Agonist wikipedia.orgncats.io
Adrenergicα1AHigh AffinityAntagonist/Inverse Agonist wikipedia.orgncats.io
α1BHigh AffinityAntagonist/Inverse Agonist wikipedia.orgncats.io
α1DHigh AffinityAntagonist/Inverse Agonist wikipedia.orgncats.io
HistamineH1High AffinityAntagonist/Inverse Agonist wikipedia.orgncats.io

This table is for informational purposes and represents a compilation of data from various sources. Affinity values can vary based on experimental conditions.

Application in Investigating Neurodevelopmental Processes

The intricate processes of neurodevelopment, including neurogenesis and neurite outgrowth, are modulated by various neurotransmitter systems. Clorotepine maleate, with its multi-receptor activity, serves as a valuable tool to probe the involvement of specific receptors in these complex events.

Serotonin Receptor-Mediated Neurogenesis Studies

Serotonin (5-HT) is a significant regulator of adult neurogenesis. nih.gov Research has shown that various 5-HT receptor subtypes play distinct roles in this process. nih.govgoogle.com While direct studies detailing clorotepine's specific effects on serotonin receptor-mediated neurogenesis are not extensively available, its known high affinity for multiple 5-HT receptors, including 5-HT2A, 5-HT2C, 5-HT6, and 5-HT7, makes it a relevant compound for such investigations. wikipedia.orgunc.edu For instance, atypical antipsychotics, which often target 5-HT2A receptors, are known to have long-term effects on neurogenesis and neuroplasticity. researchgate.net By using clorotepine as an antagonist, researchers could potentially block the effects of serotonin or other agonists at these receptors in neurogenesis assays, thereby elucidating the specific contribution of each subtype.

GABA Receptor-Mediated Neurogenesis Studies

The GABAergic system is another key player in the regulation of neurogenesis. google.comgoogle.com Some studies have explored the modulation of neurogenesis through GABA receptors as a potential therapeutic strategy. google.comgoogle.com While clorotepine is not primarily known as a GABAergic agent, the interplay between neurotransmitter systems is complex. For example, combined treatments of SSRIs and antipsychotics have been shown to regulate GABA(A) receptor function. nih.gov Given clorotepine's potent antipsychotic-like profile, it could be utilized in studies to investigate the downstream effects of dopamine and serotonin receptor modulation on GABA-mediated neurogenesis.

Neurite Outgrowth Modulation Investigations

Neurite outgrowth is a critical step in the formation of neural circuits. High-content screening assays using iPSC-derived human neurons have been developed to identify compounds that modulate this process. nih.gov These assays allow for the real-time visualization and quantification of neurite length and branching. nih.gov Although specific data on clorotepine's direct impact on neurite outgrowth is limited in the provided search results, its profile as a potent antagonist at dopamine and serotonin receptors suggests its potential utility in this area of research. By applying clorotepine to neuronal cultures, researchers could investigate the role of these receptor systems in neurite extension and retraction, providing insights into the molecular mechanisms governing neuronal connectivity.

Development of In Vitro and In Vivo Research Models Utilizing Clorotepine Maleate

The development of reliable in vitro and in vivo models is essential for understanding disease pathophysiology and for the preclinical evaluation of new drugs. nih.govmdpi.comnih.gov Clorotepine maleate can be used in these models to validate their relevance and to probe the underlying neurobiology.

In vitro models, such as neuronal cell cultures and induced pluripotent stem cells (iPSCs), allow for detailed molecular and cellular studies. mdpi.com Clorotepine can be applied to these systems to study its effects on cellular signaling pathways, gene expression, and electrophysiological properties in a controlled environment. For example, its impact on signaling cascades downstream of D2 or 5-HT2A receptors, such as the Akt pathway, can be dissected. nih.gov

In vivo animal models are crucial for studying the behavioral and systemic effects of compounds. nih.gov Clorotepine has been used in various animal models of psychosis and other CNS disorders. jneuropsychiatry.org These models are instrumental in understanding how the compound's receptor binding profile translates to behavioral outcomes. For instance, its effects on locomotor activity or cognitive tasks can be assessed to understand the functional consequences of blocking specific dopamine and serotonin receptors.

Comparative Pharmacological Profiling with Novel Research Compounds

A key application of clorotepine in modern drug discovery is its use as a reference compound for the comparative pharmacological profiling of novel research compounds. selleckchem.comselleckchem.com New drug candidates, particularly those being developed as antipsychotics or for other CNS disorders, are often compared to established compounds like clorotepine to understand their relative potencies, selectivities, and mechanisms of action.

For example, a novel compound's binding affinities for various dopamine and serotonin receptor subtypes would be directly compared to those of clorotepine. researchgate.netdovepress.com This helps to position the new compound in the pharmacological landscape and to predict its potential therapeutic effects and side-effect liabilities. If a new compound shows higher selectivity for a specific receptor subtype compared to the broad-spectrum activity of clorotepine, it might represent a more targeted therapeutic approach.

Table 2: Illustrative Comparative pKi Values of Clorotepine and Other Dopamine/Serotonin Receptor Ligands

CompoundD2 Receptor (pKi)5-HT2A Receptor (pKi)Reference
Clorotepine High (antagonist)High (antagonist) wikipedia.orgncats.io
Haloperidol7.4–8.8 (antagonist)6.7–7.3 (antagonist) mdpi.com
ClozapineWeak antagonist affinityHigh antagonist ratio vs D2 researchgate.netresearchgate.net
AripiprazolePartial agonistPartial agonist/antagonist selleckchem.com
Lurasidone~9.0 (antagonist)~9.3 (antagonist) selleckchem.com

This table is for illustrative purposes to demonstrate the concept of comparative profiling. pKi values are derived from -log(Ki) and higher values indicate higher affinity. The functional activity is also a critical point of comparison.

This comparative approach is vital for the iterative process of drug development, allowing medicinal chemists and pharmacologists to refine the structure and properties of new molecules to achieve a desired pharmacological profile.

Analytical Method Development for Research Purposes

Chromatographic Techniques for Research Sample Analysis

Chromatographic methods are central to the separation, identification, and quantification of clorotepine (B88231) maleate (B1232345) and its metabolites in complex research samples. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS), provide the necessary selectivity and sensitivity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of antipsychotic drugs. For compounds structurally similar to clorotepine, reversed-phase HPLC is commonly employed. The separation is typically achieved on a C18 or C8 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the mobile phase is a critical parameter that influences the retention time and peak shape of the analyte. Detection is often performed using a UV detector at a wavelength determined from the UV spectrum of clorotepine maleate. For enhanced specificity and sensitivity, particularly at low concentrations, coupling HPLC with tandem mass spectrometry (LC-MS/MS) is the preferred method. This allows for the precise quantification of the parent drug and its metabolites.

Gas Chromatography (GC) offers another powerful tool for the analysis of thermally stable and volatile compounds. While direct analysis of clorotepine maleate by GC may be challenging due to its molecular weight and polarity, derivatization can be employed to enhance its volatility and thermal stability. When coupled with a mass spectrometer (GC-MS), this technique provides excellent chromatographic resolution and definitive mass spectral data for structural confirmation. The choice of the GC column, temperature programming, and the ionization technique in the mass spectrometer are optimized to achieve the desired separation and sensitivity.

Table 1: Hypothetical HPLC Method Parameters for Clorotepine Maleate Analysis
ParameterCondition
ColumnC18 (4.6 x 150 mm, 5 µm)
Mobile PhaseAcetonitrile: 20 mM Phosphate Buffer pH 3.5 (60:40, v/v)
Flow Rate1.0 mL/min
Detection Wavelength254 nm
Injection Volume20 µL
Retention Time~5.8 min

Spectroscopic Methods for Characterization in Biological Matrices

Spectroscopic methods are indispensable for the structural elucidation and characterization of clorotepine maleate in biological samples. These techniques provide information on the molecular structure and functional groups of the compound.

UV-Visible (UV-Vis) Spectroscopy is often used for preliminary identification and quantification. The UV spectrum of clorotepine maleate exhibits characteristic absorption maxima that can be used for its detection. In a research context, UV-Vis spectroscopy can be employed to determine the concentration of the drug in simple solutions, though its selectivity in complex biological matrices is limited without prior chromatographic separation.

Mass Spectrometry (MS) , particularly when coupled with chromatographic techniques (LC-MS or GC-MS), is the gold standard for the characterization of drugs and their metabolites in biological fluids. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization sources used for LC-MS analysis of antipsychotics. The mass spectrometer provides the mass-to-charge ratio (m/z) of the parent ion and its fragment ions, which serves as a molecular fingerprint for unambiguous identification. High-resolution mass spectrometry (HRMS) can further provide the exact mass, enabling the determination of the elemental composition.

Table 2: Illustrative Mass Spectrometry Data for Clorotepine Characterization
ParameterValue
Ionization ModePositive Electrospray Ionization (ESI+)
Parent Ion (M+H)⁺m/z 345.1
Major Fragment Ionsm/z 257.2, 113.1, 86.1
InstrumentationTriple Quadrupole Mass Spectrometer

Quantitative Bioanalytical Method Validation for Preclinical Studies

Before a bioanalytical method can be used in preclinical studies to generate reliable data, it must undergo a rigorous validation process. This validation ensures that the method is accurate, precise, and reproducible for the intended application. The validation parameters are typically defined by regulatory guidelines.

Selectivity and Specificity: The method must be able to differentiate and quantify the analyte in the presence of other components in the biological matrix, such as endogenous substances and metabolites.

Linearity: The response of the method should be directly proportional to the concentration of the analyte over a defined range. This is typically assessed by analyzing calibration standards at several concentration levels and evaluating the correlation coefficient (r²) of the calibration curve.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These are determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days.

Recovery: The extraction efficiency of the analytical method is determined by comparing the analyte response in an extracted sample to the response of a non-extracted standard of the same concentration.

Stability: The stability of clorotepine maleate in the biological matrix must be evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term stability at room temperature, and long-term stability at the intended storage temperature.

Table 3: Example Bioanalytical Method Validation Parameters for Clorotepine in Rat Plasma
ParameterAcceptance CriteriaHypothetical Result
Linearity (r²)≥ 0.990.998
Intra-day Precision (%CV)≤ 15%4.5% - 8.2%
Inter-day Precision (%CV)≤ 15%6.1% - 9.5%
Accuracy (%Bias)Within ±15%-5.2% to +7.8%
RecoveryConsistent and reproducible~85%
Freeze-Thaw Stability (3 cycles)%Change within ±15%-6.3%

Future Directions and Unresolved Questions in Clorotepine Maleate Research

Elucidation of Residual Uncharacterized Target Interactions

A significant future direction is the systematic exploration of these less-defined interactions. For instance, a recent in silico study using a multi-modal graph neural network framework identified clorotepine (B88231) as a top candidate drug for targeting the Microtubule-Associated Protein Tau (MAPT). mdpi.com This computational finding suggests a potential, and previously uncharacterized, link between clorotepine and the tau pathology associated with neurodegenerative disorders, which warrants experimental validation. mdpi.com

Another area for investigation is clorotepine's interaction with enzymes involved in neurotransmitter metabolism. An in silico docking study explored the binding affinity of various atypical antipsychotics, including clorotepine, with the D-amino acid oxidase (DAAO) enzyme. innovareacademics.in DAAO is a flavoenzyme that degrades D-amino acids and is a target of interest for cognitive enhancement in schizophrenia. innovareacademics.in While the study reported a specific binding energy for clorotepine, further in vitro and in vivo studies are necessary to confirm a functional interaction and its physiological relevance. innovareacademics.in

The established receptor-binding profile of clorotepine is summarized in the table below. Future research should aim to expand this profile by investigating other potential molecular targets, such as the aforementioned MAPT and DAAO, as well as other CNS-related enzymes, ion channels, and orphan receptors.

Table 1: Known Receptor and Transporter Interactions of Clorotepine
Target ClassSpecific TargetsReported Action
Dopamine (B1211576) ReceptorsD1, D2, D3, D4Antagonist/Inverse Agonist ncats.iowikipedia.orgdrugbank.com
Serotonin (B10506) Receptors5-HT2A, 5-HT2B, 5-HT2C, 5-HT6, 5-HT7Antagonist/Inverse Agonist ncats.iowikipedia.orgcore.ac.uk
Adrenergic Receptorsα1A, α1B, α1DAntagonist/Inverse Agonist ncats.iowikipedia.org
Histamine (B1213489) ReceptorsH1Antagonist/Inverse Agonist ncats.iowikipedia.orgdrugbank.com
Neurotransmitter TransportersNorepinephrine (B1679862) Transporter (NET)Inhibitor ncats.iowikipedia.org

Exploration of Novel Downstream Signaling Pathways

The binding of clorotepine to its primary receptor targets initiates a cascade of intracellular signaling events. However, the specific downstream pathways modulated by clorotepine are not fully mapped. Given its potent antagonism at multiple D2-like and 5-HT receptors, its influence on intracellular signaling is expected to be complex and multifaceted. Research on other antipsychotics has shown convergence on key pathways like the Akt/GSK-3 and Wnt signaling cascades, which regulate crucial cellular processes. nih.gov It is plausible that clorotepine engages these or similar pathways, but direct evidence is lacking.

Future research should focus on dissecting the signaling networks downstream of the receptors targeted by clorotepine. For example:

Dopamine Receptor Signaling: Beyond the canonical adenylyl cyclase pathway associated with D1-like receptors, alternative signaling via phosphoinositide metabolism can be initiated, leading to the activation of Protein Kinase B (Akt) and Calcium/Calmodulin-dependent kinases (Ca/CamKs). nih.gov Investigating how clorotepine's antagonism of D1-D4 receptors modulates these integrated pathways is a critical next step.

Serotonin Receptor Signaling: Clorotepine has high affinity for 5-HT7 receptors. wikipedia.orgcore.ac.uk Activation of 5-HT7 receptors can stimulate neurite outgrowth through the ERK and Cdk5 signaling pathways, and also involves the activation of Rho GTPases (Cdc42 and RhoA) which regulate cytoskeletal dynamics. researchgate.net Determining how clorotepine's antagonism of this receptor impacts these specific neurodevelopmental and plasticity-related pathways is an important avenue for future study.

Integrated Signaling: A key challenge is to understand how the simultaneous blockade of multiple receptor types by clorotepine integrates at the level of intracellular signaling. Antipsychotics can modulate signaling through proteins like Dishevelled (Dvl), which is a component of both the Wnt and Akt pathways. nih.gov Comprehensive phosphoproteomic and transcriptomic studies in relevant cell and animal models following clorotepine treatment could uncover novel signaling nodes and pathway cross-talk, providing a more holistic view of its mechanism of action.

Development of Advanced Animal Models for Specific Mechanistic Research

The preclinical evaluation of antipsychotics has traditionally relied on a limited set of animal models, which often lack translational validity for certain symptom domains of schizophrenia, particularly negative and cognitive symptoms. nih.govmpg.descielo.br These models, frequently based on dopamine agonist-induced hyperlocomotion, may not fully capture the complex pharmacology of a broad-spectrum agent like clorotepine. scielo.brnih.gov

To advance our understanding of clorotepine's mechanism, more sophisticated animal models are required. The development and application of such models represent a crucial future direction.

Symptom-Specific Models: There is a need to move beyond models that only predict efficacy against positive symptoms. scielo.br For instance, to study effects on cognitive deficits, researchers could employ tasks with translational relevance to the cognitive domains affected in schizophrenia, as identified by initiatives like MATRICS. mpg.de Similarly, models of social withdrawal can be used to probe effects on negative symptoms. scielo.br

Genetically Engineered Models: The use of animal models based on genetic manipulations relevant to schizophrenia pathophysiology could provide deeper mechanistic insights. mpg.de Studying the effects of clorotepine in models with specific genetic risk factors could help to link its diverse receptor targets to distinct etiological pathways.

Models for Side Effects: To dissect the mechanisms underlying side effects, specific models are valuable. The catalepsy test in rodents has high predictive validity for extrapyramidal symptoms, while models of vacuous chewing movements are used to study tardive dyskinesia. scielo.brmdpi.comscielo.br Applying these models could help correlate clorotepine's receptor occupancy profile with its propensity to induce motor side effects. scielo.br

Pathway-Specific Models: Advanced models could be designed to have specific signaling pathways (e.g., Akt/GSK-3) either hyper- or hypo-activated. Testing clorotepine in these models would allow researchers to confirm whether it engages these pathways in vivo and to determine the behavioral consequences of such engagement.

The goal is to utilize a triad (B1167595) of model validities—face (symptom homology), construct (etiological relevance), and predictive (pharmacological response)—to build a more complete picture of clorotepine's in vivo action. mpg.de

Potential for Deriving Novel Pharmacological Tools

The unique chemical structure and broad pharmacological profile of clorotepine make it a valuable scaffold for the development of novel pharmacological tools. Such tools could be used to probe the function of specific receptors or pathways with greater precision.

Pharmacophore Development: Clorotepine, due to its potent D2 receptor activity, has already served as a template for creating a three-dimensional pharmacophore for D2 receptor antagonists. wikipedia.org This approach can be extended to its other high-affinity targets, such as the 5-HT6 or 5-HT7 receptors, to guide the design of new selective ligands.

Derivative Synthesis: The dibenzothiepine core of clorotepine is a versatile chemical scaffold. ontosight.ai Systematic medicinal chemistry efforts could generate derivatives with modified receptor selectivity profiles. For example, by altering specific functional groups, it may be possible to create analogs that are highly selective for a single receptor subtype or, conversely, that possess a specifically desired polypharmacology. These new chemical entities would be invaluable as research tools to dissect the contribution of individual targets to complex behaviors.

Peripherally Restricted Analogs: A recent strategy in pharmacology involves creating derivatives of CNS-active drugs that have limited ability to cross the blood-brain barrier. nih.gov This allows for the selective study of peripheral versus central receptor systems. Developing a peripherally restricted analog of clorotepine could create a powerful tool to investigate the role of peripheral dopamine, serotonin, and adrenergic receptors in metabolism and other physiological processes, without the confounding effects of central receptor blockade. nih.gov

By leveraging clorotepine's structure-activity relationships, medicinal chemists can design and synthesize a new generation of pharmacological probes to explore unresolved questions in neuroscience and psychopharmacology.

Table 2: Chemical Compounds Mentioned
Compound Name
Amisulpride
Aripiprazole
Blonanserin
Brexpiprazole
Cariprazine
Chlorpromazine
Clocapramine
Clorotepine
Clotiapine
Clozapine
Haloperidol
Iloperidone
Lumateperone
Metitepine
Olanzapine
Perathiepin
Quetiapine
Risperidone
Scopolamine
Tiospirone
Ziprasidone
Zotepine

Q & A

Q. What strategies mitigate batch-to-batch variability in Clorotepine maleate production for reproducibility?

  • Quality Control : Implement process analytical technology (PAT) for real-time monitoring of critical quality attributes (CQAs). For maleate salts, track residual solvents (e.g., methanol) via gas chromatography and enforce strict particle size distribution limits .

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